N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties. The presence of a fluorobenzyl group further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediatesThe final step often includes the attachment of the fluorobenzyl group via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures. The use of advanced catalysts and reagents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-3-oxobutanamide
- N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide
- N-(4-fluorobenzyl)-3-(2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanamide
Uniqueness
Compared to these similar compounds, N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide stands out due to its unique combination of a quinoline core and an oxadiazole ring. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H21FN4O3 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-14(2)22-26-23(31-27-22)18-11-21(30)28(19-6-4-3-5-17(18)19)13-20(29)25-12-15-7-9-16(24)10-8-15/h3-11,14H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
UFJTTZIUJXDZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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